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Compound of Interest

2-(Azepan-1-yl)-N-
Compound Name:

methylethanamine
CAS No.: 118808-13-2

Cat. No.: B3218262

Get Quote

Executive Summary

2-(Azepan-1-yl)-N-methylethanamine (CAS: 1609407-93-3 [hydrate]) represents a
specialized diamine scaffold utilized primarily as a building block in medicinal chemistry.[1][2]
Characterized by a seven-membered azepane ring linked to a secondary methylamine via an
ethyl chain, this molecule serves as a critical "linker-head" motif in the design of CNS-active
agents, particularly ligands for Sigma-1 (

) receptors.[1]

Unlike its six-membered analog (piperidine), the azepane ring confers distinct lipophilic and

steric properties, often enhancing blood-brain barrier (BBB) permeability and altering receptor
subtype selectivity.[1][2] This guide details the physicochemical properties, validated synthetic
routes, and structural-activity relationships (SAR) relevant to drug development professionals.

Chemical Identity & Structural Analysis[3]
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The molecule consists of a tertiary amine (within the azepane ring) and a secondary amine (N-
methyl) separated by a flexible ethylene bridge.[1][2] This "diamine tether" configuration is a
privileged structure in neuropharmacology.[1]

| . Identifiers[2][3]

Property Detail

IUPAC Name N-[2-(Azepan-1-yl)ethyl]-N-methylamine

2-(Hexamethyleneimino)-N-methylethylamine;
Common Synonyms )
amine

1609407-93-3 (Hydrate); 51388-00-2 (Parent

primary amine)

CAS Number

Molecular Formula

Molecular Weight 156.27 g/mol (Free Base)

SMILES CNCCN1CcCccccel

Structural Visualization[2]

The structure features a hydrophobic azepane "tail" and a polar, basic "head."[1]
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Figure 1: Functional decomposition of the molecule highlighting pharmacophoric contributions.

[1][2]

Physicochemical Profile

Understanding the physical state and solubility is crucial for assay development and
formulation.[1]

Value
Property . . Implications for Research
(Experimental/Predicted)

Handle as a liquid amine;

Physical State Colorless to pale yellow liquid )
density approx.[1] 0.9 g/mL.[1]
Moderate lipophilicity; suitable
LogP (Octanol/Water) ~1.6-1.8 )
for CNS penetration.[1][2]
~9.8 (Secondary amine), ~8.5 Highly basic; exists as dication
pKa (Base) . .
(Azepane) at physiological pH.[1][2]
- Miscible in water, ethanol, Excellent solubility facilitates in
Solubility ) )
DMSO vitro screening.[1][2]
N ) ~205°C (Predicted at 760 High boiling point; stable under
Boiling Point
mmHgQ) standard reflux.[1][2]

Synthetic Pathways[2][6][7][8]

For research applications requiring high purity (>98%), Method A (Amide Reduction) is
recommended over direct alkylation to prevent poly-alkylation byproducts.[1][2]

Method A: Two-Step Amide Reduction (High Fidelity)[1]
[2]

This route ensures the secondary amine is formed exclusively without quaternary ammonium
contaminants.[1]

¢ Acylation: Reaction of azepane with N-methyl-2-chloroacetamide.[1]
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e Reduction: Reduction of the intermediate amide using Lithium Aluminum Hydride (LiAIH
)[1]

Protocol:
o Step 1: Dissolve Azepane (1.0 eq) and

(2.0 eq) in MeCN.[1][2] Add N-methyl-2-chloroacetamide (1.1 eq) dropwise at 0°C. Reflux for
4 hours. Filter and concentrate to yield the amide intermediate.[1]

e Step 2: Suspend LIAIH

(2.5 eq) in dry THF under Argon. Add the amide intermediate (dissolved in THF) dropwise at
0°C. Reflux for 12 hours.

o Workup: Quench via Fieser method (

mL

mL 15% NaOH,
mL
). Filter precipitate.[1] Extract filtrate with DCM.[1] Dry over

.[1] Distill under reduced pressure.

Method B: Reductive Amination (Alternative)[1][2]

Useful if 2-(azepan-1-yl)acetaldehyde is available or generated in situ.[1]

* Reagents: 2-(Azepan-1-yl)acetaldehyde + Methylamine (in MeOH) +

» Note: Requires careful pH control (pH 5-6) to optimize imine formation.[1][2]
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Figure 2: Preferred synthetic route via amide reduction to ensure secondary amine specificity.

Pharmacological Context: The Azepane
Advantage[1][2]

In drug discovery, this scaffold is not merely a linker but a modulator of receptor affinity.[1]

Sigma Receptor Selectivity

Research into Sigma-1 (

) receptor ligands has demonstrated that expanding the nitrogen heterocycle from a 5-
membered (pyrrolidine) or 6-membered (piperidine) ring to a 7-membered (azepane) ring often
increases affinity and selectivity.[1][2]

e Mechanism: The larger hydrophobic bulk of the azepane ring fills the hydrophobic pocket of
the

receptor more effectively than smaller rings.[1]

» Example: Analogues like CM 304 utilize the azepane-ethyl motif to achieve >500-fold
selectivity for
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over

receptors [1].[1][3]

E p i lationship (SAR) Logic[1][2]

Structural Component Modification Effect

A R Increases LogP (+0.5 vs Piperidine); enhances
zepane Rin
P J hydrophobic interaction.[1]

Optimal chain length (n=2) for Sigma and

Ethyl Linker ) o
Dopamine receptor binding pockets.[1][2]
Provides a secondary amine handle for further
functionalization or ionic bonding (salt bridge)
N-Methyl Group with Aspartate residues (e.g., Asp126 in

)-[11[2]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data is expected:
e 1H NMR (CDCI3, 400 MHz):

o ~1.60 ppm (m, 8H, Azepane
protons).[1][2]

o ~2.45 ppm (s, 3H,
).[11[2]

o ~2.60-2.70 ppm (m, 4H, Azepane
protons).[1][2]

o ~2.75 ppm (t, 2H,

)-[11[2]
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o ~2.90 ppm (t, 2H,

)-[11[2]

e Mass Spectrometry (ESI+):
o Parent lon
m/z.[1][2]
Safety & Handling
Signal Word:DANGER
» Hazard Statements:
o H314: Causes severe skin burns and eye damage (Corrosive amine).[1][2]
o H302: Harmful if swallowed.[1]
e Handling Protocol:
o Always handle in a fume hood.[1]
o Wear chemical-resistant gloves (Nitrile >0.11mm) and safety goggles.[1][2]

o Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation or carbonate formation
(absorbs

from air).[1][2]
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¢ Synthesis of Functionalized Azepines via Cu(l)-Catalyzed Reaction.Molecules / PMC.
Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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